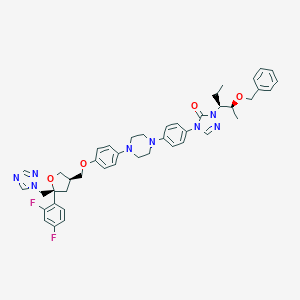

O-Benzyl Posaconazole-4-hydroxyphenyl-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H48F2N8O4/c1-3-42(32(2)56-25-33-7-5-4-6-8-33)54-43(55)53(31-49-54)38-12-10-36(11-13-38)50-19-21-51(22-20-50)37-14-16-39(17-15-37)57-26-34-24-44(58-27-34,28-52-30-47-29-48-52)40-18-9-35(45)23-41(40)46/h4-18,23,29-32,34,42H,3,19-22,24-28H2,1-2H3/t32-,34+,42-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBSQKGAKKWACB-QCKBNUSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OC[C@H]6C[C@](OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H48F2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456434 | |

| Record name | 2,5-Anhydro-4-({4-[4-(4-{1-[(2S,3S)-2-(benzyloxy)pentan-3-yl]-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl}phenyl)piperazin-1-yl]phenoxy}methyl)-1,3,4-trideoxy-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170985-86-1 | |

| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170985-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Benzyl posaconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170985861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Anhydro-4-({4-[4-(4-{1-[(2S,3S)-2-(benzyloxy)pentan-3-yl]-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl}phenyl)piperazin-1-yl]phenoxy}methyl)-1,3,4-trideoxy-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-BENZYL POSACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP42ZUV3Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to O-Benzyl Posaconazole-4-hydroxyphenyl-d4: A Crucial Tool in Therapeutic Drug Monitoring

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzyl Posaconazole-4-hydroxyphenyl-d4 is a high-purity, stable isotope-labeled internal standard for the quantification of posaconazole in biological matrices. Posaconazole is a broad-spectrum triazole antifungal agent used for the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients. Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of posaconazole is often essential to ensure efficacy and avoid potential toxicities. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it allows for the correction of matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of the measurement.

This technical guide provides a comprehensive overview of the properties, and analytical applications of this compound, with a focus on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of posaconazole.

Core Compound Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 1246814-94-7 |

| Molecular Formula | C₃₀H₃₁D₄N₅O₃ |

| Molecular Weight | 517.66 g/mol |

| Isotopic Enrichment | Not specified by most vendors, but typically >98% |

| Purity | Typically ≥98% |

Synthesis of this compound

While the specific, proprietary synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from the known synthesis of posaconazole and general methods for isotopic labeling. The synthesis would likely involve the following key steps:

-

Synthesis of Deuterated Precursor: The synthesis would commence with a deuterated starting material, likely a deuterated phenol, where the four deuterium atoms are introduced onto the phenyl ring.

-

Multi-step Synthesis: A multi-step organic synthesis would follow, similar to the established routes for posaconazole, to construct the complex molecule. This would involve the coupling of various intermediates to form the final structure.

-

O-Benzylation: The final step would likely be the O-benzylation of the hydroxyphenyl moiety.

-

Purification: The final product would be purified using chromatographic techniques to ensure high purity and isotopic enrichment.

Experimental Protocols

The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of posaconazole in biological matrices, most commonly plasma or serum. Below is a detailed, representative experimental protocol for such an application.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting posaconazole from plasma or serum samples.

-

Reagents and Materials:

-

Patient plasma or serum samples

-

This compound internal standard working solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Pipette 100 µL of patient plasma or serum into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Posaconazole: The precursor ion would be the protonated molecule [M+H]⁺, and the product ion would be a specific fragment.

-

This compound: The precursor ion would be the protonated molecule [M+H]⁺, and the product ion would be a corresponding fragment, shifted by the mass of the deuterium atoms.

-

-

Ion Source Parameters: Optimized for the specific instrument, including parameters such as capillary voltage, source temperature, and gas flows.

-

Visualizations

Therapeutic Drug Monitoring (TDM) Workflow for Posaconazole

The following diagram illustrates the typical workflow for the therapeutic drug monitoring of posaconazole using this compound as an internal standard.

Caption: Workflow for Posaconazole TDM using an internal standard.

Logical Relationship in Quantitative Analysis

The following diagram illustrates the logical relationship between the analyte, internal standard, and the final calculated concentration in a typical LC-MS/MS assay.

Caption: Quantitative relationship in LC-MS/MS analysis.

Conclusion

This compound is an indispensable tool for researchers and clinicians involved in the therapeutic drug monitoring of posaconazole. Its use as an internal standard in LC-MS/MS assays ensures the high accuracy and precision required for making informed clinical decisions. The experimental protocols and workflows outlined in this guide provide a solid foundation for the development and implementation of robust and reliable analytical methods for the quantification of posaconazole in biological samples. As the importance of personalized medicine continues to grow, the role of such high-quality internal standards in enabling precise drug monitoring will become ever more critical.

O-Benzyl Posaconazole-4-hydroxyphenyl-d4 chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Benzyl Posaconazole-4-hydroxyphenyl-d4, a deuterated analog of a key intermediate in the synthesis of the broad-spectrum antifungal agent, Posaconazole. This document details its chemical structure, a representative synthetic protocol for the non-deuterated parent compound, and the biological context of Posaconazole's mechanism of action.

Chemical Identity and Properties

This compound is a stable isotope-labeled compound used in various research and development applications, including as an internal standard for analytical purposes. The deuteration on the 4-hydroxyphenyl ring provides a distinct mass signature for mass spectrometry-based assays.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl-d4)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one | [1] |

| CAS Number | 1246814-94-7 | [1] |

| Molecular Formula | C₃₀H₃₁D₄N₅O₃ | [1] |

| Molecular Weight | 517.66 g/mol | [1] |

A related compound, O-Benzyl Posaconazole-d4, is also commercially available. It is crucial to distinguish between these labeled analogs as the position and number of deuterium atoms differ.

Table 2: Comparison of Related Deuterated Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1246814-94-7 | C₃₀H₃₁D₄N₅O₃ | 517.66 |

| O-Benzyl Posaconazole-d4 | 1246818-95-0 | C₄₄H₄₄D₄F₂N₈O₄ | 794.92 |

Representative Synthesis of the O-Benzyl Posaconazole Core Structure

Experimental Protocol: Synthesis of O-Benzyl Posaconazole

This synthesis involves the coupling of two key intermediates: a chiral tetrahydrofuran (THF) subunit and an aryl piperazine amine, followed by the introduction of the triazole subunit.

Step 1: Synthesis of the Chiral Tetrahydrofuran Intermediate

-

Allylation and Reduction: Commercially available allyl alcohol is first brominated (e.g., using PBr₃) to yield allyl bromide. The bromide is then used to alkylate sodium diethylmalonate. The resulting diester is subsequently reduced (e.g., with NaBH₄/LiCl) to afford a key diol intermediate.

-

Enzymatic Acylation: The diol is desymmetrized via selective acylation using a hydrolase such as SP 435 with vinyl acetate in acetonitrile to yield a monoacetate.

-

Cyclization and Functionalization: The monoacetate undergoes iodine-mediated cyclization in dichloromethane to produce a chiral iodide. This iodide is then converted to a triazole using sodium triazole in a DMF/DMPU solvent system. Subsequent hydrolysis of the acetate group with sodium hydroxide provides the alcohol.

-

Activation: The resulting alcohol is activated, for example, by conversion to a p-chlorobenzene sulfonate, to prepare it for coupling.

Step 2: Synthesis of the Aryl Piperazine Amine Intermediate

This intermediate is typically prepared through nucleophilic aromatic substitution reactions to assemble the substituted phenylpiperazine core.

Step 3: Coupling and Final Assembly

-

Coupling Reaction: The activated chiral THF intermediate is coupled with the aryl piperazine amine intermediate in the presence of a base (e.g., aqueous sodium hydroxide) in a solvent like DMSO to form the core structure of O-Benzyl Posaconazole.

-

Debenzylation: The final step to obtain Posaconazole from its O-benzyl protected precursor involves a debenzylation reaction. This is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of an acid, such as hydrochloric acid in methanol, under a hydrogen atmosphere. The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off, and the product is isolated by adjusting the pH to precipitate the final compound.

Biological Context: Mechanism of Action of Posaconazole

O-Benzyl Posaconazole is a precursor to Posaconazole, a potent triazole antifungal agent. The therapeutic effect of Posaconazole stems from its ability to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of these membranes.[2]

Ergosterol Biosynthesis Pathway and Inhibition by Posaconazole

The primary target of Posaconazole and other azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[3][4] This enzyme catalyzes the removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.[4] By binding to the heme iron in the active site of lanosterol 14α-demethylase, Posaconazole effectively blocks this demethylation step.[2] This inhibition leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition disrupts its structure and function, ultimately leading to the inhibition of fungal growth and cell death.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and highlights the point of inhibition by Posaconazole.

Caption: Fungal Ergosterol Biosynthesis Pathway and Inhibition by Posaconazole.

In addition to its well-established role in ergosterol synthesis inhibition, research has also indicated that Posaconazole can inhibit the Hedgehog signaling pathway, suggesting potential applications in oncology.[5]

This technical guide provides a foundational understanding of this compound for scientific professionals. The provided information on its chemical properties, a representative synthesis of its parent compound, and the biological mechanism of action of the active pharmaceutical ingredient, Posaconazole, serves as a valuable resource for research and development in antifungal drug discovery and related fields.

References

Synthesis of Deuterated Posaconazole Internal Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of deuterated posaconazole, a critical internal standard for pharmacokinetic and bioanalytical studies. The strategic incorporation of deuterium atoms into the posaconazole molecule allows for its use as an internal standard in mass spectrometry-based quantification, providing higher accuracy and precision in clinical and preclinical trials. This document outlines a viable synthetic approach, provides detailed experimental protocols, and presents quantitative data in a structured format.

Introduction

Posaconazole is a broad-spectrum triazole antifungal agent. Accurate measurement of its concentration in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. Stable isotope-labeled internal standards, such as deuterated posaconazole, are the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The synthesis of these standards requires a robust and well-characterized chemical process to ensure high isotopic purity and chemical integrity. This guide focuses on a common deuterated analogue, posaconazole-d4, where four deuterium atoms are incorporated into a phenyl ring of the molecule.

Synthetic Strategy

The synthesis of posaconazole-d4 can be achieved by employing a deuterated starting material in the established multi-step synthesis of posaconazole. A key intermediate in the synthesis of posaconazole is N-(4-aminophenyl)-N'-(4-hydroxyphenyl)piperazine. A logical approach to introduce deuterium atoms into the final molecule is to use a deuterated precursor for this piperazine derivative.

This guide outlines a strategy that begins with the deuteration of a commercially available starting material, 1-chloro-4-nitrobenzene, followed by its conversion to the key deuterated piperazine intermediate and subsequent elaboration to posaconazole-d4.

The overall synthetic workflow is depicted below:

Caption: A high-level overview of the synthetic workflow for posaconazole-d4.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of posaconazole-d4.

Synthesis of 1-Chloro-4-nitrobenzene-d4

A silver-catalyzed hydrogen-isotope exchange reaction can be employed for the multi-deuteration of 1-chloro-4-nitrobenzene.[1]

-

Materials: 1-chloro-4-nitrobenzene, Silver Nitrate (AgNO₃), Deuterium Oxide (D₂O, 99.9 atom % D), Acetonitrile.

-

Procedure:

-

In a sealed reaction vessel, combine 1-chloro-4-nitrobenzene (1.0 eq), AgNO₃ (0.1 eq), and a mixture of D₂O and acetonitrile (as a co-solvent).

-

Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated period (e.g., 24-48 hours).

-

Monitor the reaction progress by GC-MS to determine the extent of deuterium incorporation.

-

Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-chloro-4-nitrobenzene-d4.

-

Synthesis of 4-Chloroaniline-d4

The deuterated nitrobenzene derivative is then reduced to the corresponding aniline.

-

Materials: 1-chloro-4-nitrobenzene-d4, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol, Water.

-

Procedure:

-

To a stirred suspension of iron powder (e.g., 3.0 eq) in a mixture of ethanol and water, add a solution of 1-chloro-4-nitrobenzene-d4 (1.0 eq) and ammonium chloride (e.g., 0.2 eq).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloroaniline-d4.

-

Synthesis of 1-(4-Aminophenyl-d4)-4-(4-hydroxyphenyl)piperazine

This key intermediate is synthesized by coupling the deuterated aniline with N-(4-hydroxyphenyl)piperazine.

-

Materials: 4-chloroaniline-d4, N-(4-hydroxyphenyl)piperazine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Sodium tert-butoxide, Toluene.

-

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., argon), combine N-(4-hydroxyphenyl)piperazine (1.0 eq), 4-chloroaniline-d4 (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (e.g., 0.02 eq), and Xantphos (e.g., 0.04 eq).

-

Add anhydrous toluene and heat the mixture to reflux for 12-24 hours, monitoring the reaction by LC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-(4-aminophenyl-d4)-4-(4-hydroxyphenyl)piperazine.

-

Final Assembly to Posaconazole-d4

The deuterated key intermediate is then carried through the final steps of the posaconazole synthesis, which involves coupling with the chiral side chain and subsequent deprotection steps. These steps are analogous to the established non-deuterated synthesis of posaconazole. The general synthetic pathway is illustrated below.

Caption: Final steps in the convergent synthesis of posaconazole-d4.

Data Presentation

The following table summarizes the expected quantitative data for the key steps in the synthesis of deuterated posaconazole internal standards. The data is based on reported yields for analogous non-deuterated reactions and reported deuterium incorporation for the initial deuteration step.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Isotopic Purity (% D) |

| 1. Deuteration | 1-Chloro-4-nitrobenzene | 1-Chloro-4-nitrobenzene-d4 | AgNO₃, D₂O, Acetonitrile, Heat | ~70-80 | >95 |

| 2. Reduction | 1-Chloro-4-nitrobenzene-d4 | 4-Chloroaniline-d4 | Fe, NH₄Cl, Ethanol/Water, Reflux | >90 | >95 |

| 3. Buchwald-Hartwig Coupling | 4-Chloroaniline-d4 | 1-(4-Aminophenyl-d4)-4-(4-hydroxyphenyl)piperazine | N-(4-hydroxyphenyl)piperazine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, Reflux | ~75-85 | >95 |

| 4. Final Assembly & Deprotection | Deuterated Piperazine Intermediate | Posaconazole-d4 | Multi-step synthesis analogous to non-deuterated route | ~30-40 | >95 |

Conclusion

This technical guide provides a comprehensive overview of a viable synthetic strategy for the preparation of deuterated posaconazole internal standards. By employing a deuterated starting material and following established synthetic transformations, it is possible to produce high-purity posaconazole-d4 suitable for use in demanding bioanalytical applications. The detailed experimental protocols and summarized quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and analysis. The successful synthesis of such internal standards is a critical step in ensuring the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring data for posaconazole.

References

A Technical Guide to the Physical and Chemical Properties of Posaconazole and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Posaconazole, a second-generation triazole antifungal agent, has demonstrated significant therapeutic potential beyond its primary indication, notably as a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator in various cancers. This technical guide provides an in-depth overview of the physical and chemical properties of posaconazole and its emerging analogs. The document details key physicochemical parameters, experimental protocols for their determination, and explores the structure-activity relationships (SAR) that govern their biological activity. Particular focus is given to the development of des-triazole analogs, which exhibit enhanced anti-Hh properties and improved safety profiles. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics targeting the Hh pathway.

Introduction

Posaconazole is a structurally complex triazole antifungal that has garnered significant interest for its repurposed role as an anticancer agent.[1][2] Its mechanism of action in this context involves the inhibition of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cellular proliferation that is often aberrantly activated in various malignancies.[2][3] Posaconazole's ability to inhibit this pathway is attributed to its interaction with the Smoothened (SMO) receptor, a key component of the Hh signaling cascade.[3]

The development of posaconazole analogs has been a key focus of recent research, aiming to optimize its anti-Hh activity while minimizing off-target effects. A significant breakthrough has been the development of des-triazole analogs, in which the triazole moiety, responsible for the antifungal activity and certain side effects, is removed.[1][2] These analogs have shown improved anti-Hh potency and enhanced stability, making them promising candidates for further development.[1]

This guide provides a detailed examination of the physical and chemical properties of posaconazole and its key analogs, offering a comparative analysis of their properties and outlining the experimental methodologies used for their characterization.

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For posaconazole and its analogs, properties such as solubility, lipophilicity (logP), melting point, and pKa are crucial for formulation development, absorption, distribution, metabolism, and excretion (ADME).

Data Presentation

The following tables summarize the available quantitative physicochemical data for posaconazole and its analogs. It is important to note that comprehensive physicochemical data for many of the novel analogs are not yet publicly available.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | LogP | pKa | Reference(s) |

| Posaconazole | 700.78 | 170-172 | <1 µg/mL (low aqueous solubility) | 4.6 - 5.5 | 3.6, 4.6 | [4][5] |

| Posaconazole-Adipic Acid Co-crystal | - | 128.6 | 0.0107 mg/mL (in 0.1 N HCl) | - | - | [5] |

| Deshydroxy Posaconazole | - | - | Soluble in Chloroform, Methanol | - | - | [6] |

| Compound/Analog | IC50 (µM) for Hh Pathway Inhibition | Reference(s) |

| Posaconazole | 0.880 | [3] |

| Analog 17 | - | [1] |

| Analog 18 | - | [1] |

| Analog 19 (propanol side chain) | 0.020 | [1] |

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to the characterization of new chemical entities. This section details the methodologies for key experiments cited in the study of posaconazole and its analogs.

Synthesis of Posaconazole Analogs

The synthesis of posaconazole analogs often involves multi-step organic synthesis routes. A general approach for creating des-triazole analogs with modified side chains is outlined below.

General Synthesis Scheme for Des-triazole Posaconazole Analogs:

A common strategy involves the convergent synthesis of key intermediates. For instance, a chiral tetrahydrofuran (THF) subunit can be coupled with an aryl piperazine amine. The final side chain can then be introduced through various chemical modifications.

One documented synthesis is that of deshydroxy posaconazole, a process-related impurity. The synthesis involves the reaction of a hydroxy triazole compound with a tosylated compound under basic conditions.[7]

Determination of Physicochemical Properties

-

Method: Differential Scanning Calorimetry (DSC) is a standard method for determining the melting point and phase transitions of a compound.

-

Protocol:

-

A small sample of the compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

The pan is placed in the DSC instrument alongside an empty reference pan.

-

The temperature is increased at a constant rate (e.g., 10 °C/min).

-

The heat flow to the sample is measured relative to the reference.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[5]

-

-

Method: The shake-flask method is a widely accepted technique for determining equilibrium solubility.

-

Protocol:

-

An excess amount of the compound is added to a specific solvent (e.g., water, buffer at a specific pH).

-

The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

-

-

Method: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It can be determined experimentally or estimated using computational methods.

-

Experimental Protocol (Shake-Flask Method):

-

A solution of the compound is prepared in either water or n-octanol.

-

Equal volumes of the aqueous and organic phases are mixed in a flask.

-

The mixture is shaken until equilibrium is reached.

-

The phases are separated, and the concentration of the compound in each phase is determined.

-

LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Biological Activity Assays

-

Method: A common method to assess the inhibition of the Hh pathway is a luciferase reporter assay in a suitable cell line.

-

Protocol:

-

Cell Culture: NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively active Renilla luciferase are cultured.

-

Treatment: Cells are treated with a known Hh pathway agonist (e.g., Sonic Hedgehog conditioned medium) in the presence of varying concentrations of the test compound (posaconazole or its analogs).

-

Incubation: The cells are incubated for a set period (e.g., 24-48 hours) to allow for pathway activation and reporter gene expression.

-

Lysis and Luciferase Assay: The cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The IC50 value, representing the concentration of the compound that causes 50% inhibition of Hh pathway activity, is then calculated.[3]

-

Mandatory Visualizations

Signaling Pathway

Caption: Hedgehog signaling pathway and the inhibitory action of posaconazole.

Experimental Workflow

References

- 1. Development of posaconazole-based analogues as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Posaconazole-based Analogues as Hedgehog Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Posaconazole, a second-generation triazole antifungal drug, inhibits the Hedgehog signaling pathway and progression of basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Posaconazole: a next-generation triazole antifungal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Metabolic Fate of Posaconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Posaconazole, a broad-spectrum second-generation triazole antifungal agent, is a cornerstone in the prevention and treatment of invasive fungal infections, particularly in immunocompromised patient populations. A thorough understanding of its metabolic pathway is critical for optimizing therapeutic efficacy and minimizing potential drug-drug interactions. This technical guide provides an in-depth exploration of the metabolism of posaconazole, focusing on its major metabolites, the enzymatic pathways responsible for its biotransformation, and the experimental methodologies used to elucidate these processes. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized through detailed diagrams.

Introduction

Posaconazole's clinical utility is underpinned by its pharmacokinetic profile, which is characterized by a long half-life and a unique metabolic pathway that distinguishes it from other azole antifungals. Unlike many other azoles, posaconazole does not undergo significant oxidative metabolism via the cytochrome P450 (CYP) enzyme system.[1][2] Instead, its primary metabolic route is Phase II glucuronidation, a conjugation reaction that enhances the water solubility of the drug and facilitates its excretion. This guide will delve into the specifics of this metabolic process.

Metabolic Pathway and Major Metabolites

The biotransformation of posaconazole is limited, with the majority of the administered dose being eliminated as the unchanged parent drug.[3] Metabolism is primarily mediated by UDP-glucuronosyltransferases (UGTs), with UGT1A4 being identified as the key enzyme responsible for the formation of its glucuronide conjugates.[4][5] There are no major circulating oxidative metabolites, and the glucuronide conjugates are considered to have no significant antifungal activity.[2][6]

The major circulating metabolite is a monoglucuronide conjugate of posaconazole, with a diglucuronide conjugate also being present in smaller amounts.[3]

Diagram of Posaconazole Metabolism

Caption: Metabolic pathway of posaconazole via glucuronidation.

Quantitative Analysis of Posaconazole Metabolism

Studies in healthy human subjects using radiolabeled posaconazole have provided quantitative insights into its disposition and metabolism. The majority of the administered radioactivity is recovered in the feces, primarily as the unchanged parent drug. A smaller portion is excreted in the urine, predominantly as glucuronide metabolites.

Table 1: Excretion of Posaconazole and its Metabolites in Humans

| Route of Excretion | Total Radioactivity (% of Dose) | Unchanged Posaconazole (% of Dose) | Metabolites (% of Dose) |

| Feces | 76.9% | 66.3% | 10.6% |

| Urine | 14.0% | <0.2% | ~14% |

| Total Recovery | 90.9% | - | - |

| Data from a single-dose oral administration study in healthy male subjects.[3] |

Table 2: Major Circulating Metabolites of Posaconazole in Human Plasma

| Metabolite | Description | Relative Abundance (% of Profiled Radioactivity at 24h) |

| M8 | Monoglucuronide Conjugate | 17.5 - 27.6% |

| M5 | Diglucuronide Conjugate | Present |

| Data from a single-dose oral administration study in healthy male subjects.[3] |

Experimental Protocols

The elucidation of posaconazole's metabolic pathway has been achieved through a combination of in vivo human studies and in vitro experiments.

In Vivo Human Metabolism Study ([14C]Posaconazole)

-

Objective: To determine the disposition, metabolism, and routes of excretion of posaconazole in healthy subjects.

-

Methodology:

-

Subjects: Healthy male volunteers.

-

Dosing: A single oral dose of [14C]-labeled posaconazole was administered.

-

Sample Collection: Blood, urine, and feces were collected at predetermined intervals.

-

Analysis:

-

Total radioactivity in all samples was measured by liquid scintillation counting.

-

Plasma and urine were analyzed for the parent drug and metabolites using High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection and Mass Spectrometry (MS) for identification.[3]

-

-

-

Diagram of In Vivo Experimental Workflow:

Caption: Workflow for the in vivo human metabolism study of posaconazole.

In Vitro UGT Enzyme Screening

-

Objective: To identify the specific UDP-glucuronosyltransferase (UGT) enzyme(s) responsible for posaconazole glucuronidation.

-

Methodology:

-

Enzyme Source: A panel of cDNA-expressed recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, etc.) and human liver microsomes.[7]

-

Incubation: Posaconazole was incubated with each recombinant UGT enzyme or human liver microsomes in the presence of the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA).

-

Analysis: The formation of the posaconazole-glucuronide metabolite was monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

-

Inhibition Studies: The effect of known UGT1A4 inhibitors (e.g., bilirubin) on posaconazole glucuronidation was assessed to confirm the role of this specific enzyme.[7]

-

-

Diagram of In Vitro Experimental Workflow:

Caption: Workflow for the in vitro identification of UGT enzymes involved in posaconazole metabolism.

Analytical Methodology: LC-MS/MS for Quantification

-

Objective: To accurately quantify posaconazole and its glucuronide metabolites in biological matrices.

-

Protocol Summary:

-

Sample Preparation: Protein precipitation of plasma/serum samples using a solvent like acetonitrile, often containing an internal standard (e.g., posaconazole-d4).[8][9]

-

Chromatographic Separation: Reversed-phase HPLC or Ultra-Performance Liquid Chromatography (UPLC) is used to separate posaconazole from its metabolites and other endogenous components.

-

Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection.

-

Ionization: Electrospray ionization (ESI) in positive mode is typical.[8]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and internal standard. For posaconazole, a common transition is m/z 701 -> 683.[9] For the glucuronide metabolite, the precursor ion would be m/z 877.[7]

-

-

-

Important Consideration: In-source fragmentation of the labile glucuronide metabolites can interfere with the quantification of the parent drug. Chromatographic separation of the parent drug and its metabolites is crucial to avoid overestimation of posaconazole concentrations.[1][3]

Conclusion

The metabolism of posaconazole is characterized by its limited extent and its primary reliance on UGT1A4-mediated glucuronidation, rather than CYP-mediated oxidation. The major metabolites are pharmacologically inactive glucuronide conjugates. This metabolic profile results in a lower potential for certain types of drug-drug interactions compared to other azole antifungals. A thorough understanding of these metabolic pathways and the analytical methods used for their characterization is essential for drug development professionals and researchers in the field of antifungal therapy. The provided data and protocols offer a comprehensive technical foundation for further investigation and clinical application of posaconazole.

References

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. mdpi.com [mdpi.com]

- 3. Impact of glucuronide interferences on therapeutic drug monitoring of posaconazole by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Genetic Polymorphism UGT1A4*3 Is Associated with Low Posaconazole Plasma Concentrations in Hematological Malignancy Patients Receiving the Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of posaconazole (Noxafil) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. ijcrt.org [ijcrt.org]

The Indispensable Role of Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within the realms of pharmaceutical development, clinical diagnostics, and metabolic research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such analyses due to its inherent sensitivity and selectivity. However, the accuracy of LC-MS quantification can be significantly compromised by several factors, including matrix effects, variability in sample preparation, and instrument drift. The use of stable isotope-labeled internal standards, particularly deuterated standards, has become an indispensable strategy to mitigate these challenges and ensure the generation of high-fidelity, reproducible data.[1]

This technical guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for the use of deuterated standards in mass spectrometry. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to enhance the quality and reliability of their quantitative analyses.

Core Principles: The Power of Isotopic Labeling

The fundamental principle behind the efficacy of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. By strategically replacing one or more hydrogen atoms with its stable, heavier isotope, deuterium (²H), the molecular weight of the standard is increased. This mass difference allows it to be distinguished from the native analyte by the mass spectrometer, while its chemical structure, polarity, and chromatographic behavior remain virtually unchanged.[1]

This co-elution and analogous behavior in the mass spectrometer's ion source are critical for compensating for various sources of analytical variability:

-

Matrix Effects: Complex biological samples contain a multitude of endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the signal.

-

Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. By adding a known amount of the deuterated standard at the beginning of the workflow, it experiences the same proportional losses as the analyte, ensuring the ratio of analyte to internal standard remains constant.

-

Instrumental Drift: The performance of a mass spectrometer can fluctuate over time. The deuterated internal standard provides a constant reference to correct for these variations, ensuring consistency across a batch of samples.

Quantitative Data Presentation: The Evidentiary Advantage

The theoretical benefits of using deuterated internal standards are consistently validated by empirical data. The following tables summarize the comparative performance of deuterated internal standards versus structural analogs or methods without an internal standard, highlighting the significant improvements in accuracy and precision.

| Parameter | Without Internal Standard | With Structural Analog IS | With Deuterated IS |

| Accuracy (% Bias) | Can exceed ±25% | Can exceed ±15% | Typically within ±5% |

| Precision (%CV) | Often >20% | Can be >15% | Typically <10% |

| Matrix Effect (%CV) | High variability | Inconsistent compensation | Effectively compensated (<5% variability) |

Table 1: General Comparison of Assay Performance with Different Internal Standard Strategies. The use of a deuterated internal standard consistently results in superior accuracy and precision by effectively mitigating matrix effects.

| Analyte | Internal Standard Type | Matrix | Accuracy (% Recovery) | Precision (%RSD) | Reference |

| Imidacloprid | Deuterated Analogue | Cannabis Flower | 95-105% | <15% | [2] |

| Imidacloprid | None | Cannabis Flower | 40-160% | >50% | [2] |

| Kahalalide F | Structural Analogue | Human Plasma | 96.8% (mean bias) | 8.6% | [3] |

| Kahalalide F | Deuterated (SIL) | Human Plasma | 100.3% (mean bias) | 7.6% | [3] |

Table 2: Specific Examples of Improved Accuracy and Precision with Deuterated Internal Standards. These studies demonstrate the significant enhancement in data quality when a deuterated internal standard is employed compared to a structural analog or no internal standard.

Mandatory Visualizations: Workflows and Pathways

To visually represent the concepts and protocols described in this guide, the following diagrams have been generated using the Graphviz DOT language.

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: Simplified metabolic pathway of Enzalutamide, highlighting the role of deuterated standards in quantification.[4][5][6][7][8]

Experimental Protocols

Detailed and validated experimental protocols are the foundation of reproducible and reliable scientific research. The following sections provide step-by-step methodologies for key applications of deuterated standards in mass spectrometry.

Protocol 1: Pharmacokinetic Study of a Small Molecule Drug

Objective: To determine the pharmacokinetic profile of a novel drug candidate in rat plasma using a deuterated internal standard.

1. Materials and Reagents:

-

Drug candidate and its deuterated internal standard (IS)

-

Rat plasma (K2EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Stock and Working Solution Preparation:

-

Prepare 1 mg/mL stock solutions of the drug and deuterated IS in methanol.

-

Prepare a series of working standard solutions of the drug by serial dilution of the stock solution.

-

Prepare a working solution of the deuterated IS at a concentration that provides an adequate response in the mass spectrometer.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, quality control, or study sample), add 20 µL of the deuterated IS working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

4. LC-MS/MS Analysis:

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative, depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize precursor and product ions for both the analyte and the deuterated IS.

5. Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated IS.

-

Calculate the peak area ratio (analyte area / IS area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the study samples from the calibration curve.

Protocol 2: Quantitative Proteomics using SILAC

Objective: To quantify relative protein abundance between two cell populations using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[9]

1. Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One in "light" medium containing normal L-lysine and L-arginine, and the other in "heavy" medium containing ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine.

-

Culture the cells for at least five passages to ensure complete incorporation of the heavy amino acids.

2. Sample Preparation:

-

Harvest both "light" and "heavy" cell populations.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

3. Protein Digestion:

-

Perform in-solution or in-gel digestion of the combined protein sample with trypsin.

4. LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using a high-resolution Orbitrap mass spectrometer.

5. Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and proteins and to calculate the heavy-to-light (H/L) ratios for relative protein quantification.

Protocol 3: Targeted Metabolomics of Plasma

Objective: To quantify a panel of target metabolites in human plasma using a mixture of deuterated internal standards.

1. Materials and Reagents:

-

Human plasma (lithium heparin)

-

A mixture of deuterated internal standards for the target metabolites.

-

Acetonitrile (LC-MS grade) with 0.1% formic acid.

2. Sample Preparation:

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the deuterated internal standard mixture.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[10]

3. LC-MS/MS Analysis:

-

LC System: UHPLC system.

-

Column: A column suitable for polar analytes (e.g., HILIC or a mixed-mode column).

-

Mobile Phases: Appropriate aqueous and organic mobile phases with modifiers (e.g., ammonium formate, formic acid).

-

Gradient: A gradient optimized for the separation of the target metabolites.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

-

Scan Type: MRM for targeted quantification.

4. Data Analysis:

-

Process the data using software that can handle targeted quantification workflows.

-

Calculate the concentration of each metabolite based on the response ratio to its corresponding deuterated internal standard.

Conclusion

Deuterated internal standards are a cornerstone of modern quantitative mass spectrometry. Their ability to accurately and precisely correct for a wide range of analytical variabilities is unmatched by other internal standard strategies. By providing a reliable internal reference, they empower researchers, scientists, and drug development professionals to generate data of the highest quality and integrity. A thorough understanding and implementation of the principles and protocols outlined in this technical guide will undoubtedly contribute to more robust and reliable scientific outcomes.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. lcms.cz [lcms.cz]

- 3. scispace.com [scispace.com]

- 4. dovepress.com [dovepress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Enzalutamide - Wikipedia [en.wikipedia.org]

- 7. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 10. Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: O-Benzyl Posaconazole-4-hydroxyphenyl-d4 for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzyl Posaconazole-4-hydroxyphenyl-d4 is a deuterated analog of a key intermediate in the synthesis of Posaconazole, a broad-spectrum triazole antifungal agent. The incorporation of deuterium atoms at the 4-hydroxyphenyl moiety provides a valuable tool for various research applications, including pharmacokinetic studies, metabolic profiling, and use as an internal standard in analytical methods. This technical guide provides an in-depth overview of this compound, including its chemical properties, potential manufacturing sources, a representative synthesis workflow, and analytical considerations.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound. The deuterium labeling on the phenyl ring offers a distinct mass signature for mass spectrometry-based analysis without significantly altering the chemical properties of the molecule.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1246814-94-7 | [1] |

| Molecular Formula | C₃₀H₃₁D₄N₅O₃ | [1] |

| Molecular Weight | 517.66 g/mol | [1] |

| Appearance | Solid (Typical) | - |

| Storage Conditions | Recommended to be stored under conditions specified in the Certificate of Analysis. | [2] |

Manufacturing and Supply

Several manufacturers specialize in the synthesis of isotopically labeled compounds for research and pharmaceutical development. The following companies have been identified as potential suppliers of this compound and related deuterated analogs of Posaconazole. Researchers are advised to request a Certificate of Analysis (CoA) from the manufacturer to obtain lot-specific data on purity, isotopic enrichment, and other quality control parameters.

-

MedChemExpress: Offers this compound (Cat. No.: HY-I0450S).[1]

-

Pharmaffiliates: Lists O-Benzyl Posaconazole-d4 (a related compound) and various other Posaconazole impurities and standards.

-

Clearsynth: Provides O-Benzyl Posaconazole-d4 (a related compound) and other stable isotope-labeled compounds.

While a specific Certificate of Analysis for this compound was not publicly available at the time of this writing, a CoA for the non-deuterated analog, O-Benzyl Posaconazole, from MedChemExpress indicates a purity of 98.82% as determined by HPLC, which can serve as an indicator of the quality that may be expected.

Representative Synthesis Workflow

The synthesis of this compound is a multi-step process. While a specific, detailed protocol for this deuterated compound is not publicly available, a representative synthesis can be conceptualized based on the known synthesis of Posaconazole and its intermediates. The key steps would involve the synthesis of a deuterated 4-hydroxyphenylpiperazine intermediate and its subsequent coupling with the O-benzyl-protected Posaconazole side chain.

Diagram: Conceptual Synthesis Workflow

References

An In-depth Technical Guide to Labeled Posaconazole Precursors and Their Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isotopically labeled posaconazole precursors, detailing their critical role in drug metabolism, pharmacokinetic (DMPK) studies, and as internal standards for quantitative analysis. The synthesis, characterization, and application of these labeled compounds are essential for the robust clinical development and therapeutic monitoring of posaconazole, a broad-spectrum triazole antifungal agent.

Introduction to Labeled Posaconazole

Isotopically labeled versions of posaconazole, primarily with Carbon-14 (¹⁴C) and Deuterium (D or ²H), are indispensable tools in pharmaceutical research. These labeled molecules are chemically identical to the parent drug but contain a heavier isotope, which allows them to be traced and differentiated in biological systems.

-

¹⁴C-Labeled Posaconazole : Primarily utilized in human absorption, metabolism, and excretion (AME) studies to track the drug's fate in the body, identify metabolites, and determine routes of elimination.

-

Deuterium-Labeled Posaconazole (e.g., Posaconazole-d₄) : Commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the precise quantification of posaconazole in biological matrices like plasma. This is crucial for pharmacokinetic studies and therapeutic drug monitoring.

Synthesis of Labeled Posaconazole Precursors

While specific, detailed synthetic protocols for labeled posaconazole precursors are not widely published in peer-reviewed literature, the general strategies involve incorporating the isotopic label at a stable position within a key intermediate of the established posaconazole synthetic route.

General Synthetic Strategy:

The synthesis of posaconazole typically involves the coupling of three key fragments: a chiral tetrahydrofuran core, a substituted piperazine side chain, and a triazolone moiety. Isotopic labels can be introduced into any of these precursors.

A diagram illustrating a plausible synthetic approach for labeled posaconazole is presented below.

Synthesis of ¹⁴C-Labeled Posaconazole Precursors:

Based on the known structure of [¹⁴C]posaconazole where the label is on the triazolone ring, the synthesis would likely involve a ¹⁴C-labeled precursor for this moiety. The synthesis could proceed through a multi-step process starting from a simple ¹⁴C source like barium [¹⁴C]carbonate (Ba¹⁴CO₃) or [¹⁴C]carbon dioxide (¹⁴CO₂).

Synthesis of Deuterium-Labeled Posaconazole Precursors:

For Posaconazole-d₄, where the deuterium atoms are located on the phenyl ring of the triazolone side chain, a deuterated aniline or a related precursor would be utilized in the synthesis of this fragment.

Quantitative Data on Labeled Posaconazole

[¹⁴C]Posaconazole Pharmacokinetics in Humans

A human AME study was conducted using a single oral dose of [¹⁴C]posaconazole. The following table summarizes the key pharmacokinetic parameters of total radioactivity and unchanged posaconazole.

| Parameter | Total Radioactivity | Unchanged Posaconazole |

| Cmax (ng/mL) | 1340 ± 320 | 654 ± 141 |

| Tmax (h) | 8.0 (5.0 - 10.0) | 10.0 (5.0 - 24.0) |

| AUC₀-∞ (ng·h/mL) | 67500 ± 14100 | 29100 ± 5800 |

| t½ (h) | 30.5 ± 6.0 | 20.1 ± 4.9 |

| Data presented as mean ± standard deviation or median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Terminal half-life. |

Excretion of [¹⁴C]Posaconazole:

The primary route of elimination for posaconazole and its metabolites is through the feces.

| Route of Excretion | Percentage of Administered Dose |

| Feces | 76.9% ± 5.6% |

| Urine | 14.0% ± 2.6% |

| Total Recovery | 90.9% ± 5.1% |

| Unchanged posaconazole accounted for 66.3% of the administered dose in the feces, with only trace amounts found in the urine. |

Posaconazole-d₄ Specifications

Posaconazole-d₄ is commercially available as an internal standard. The following table provides typical specifications.

| Parameter | Specification |

| Chemical Formula | C₃₇H₃₈D₄F₂N₈O₄ |

| Molecular Weight | 704.80 g/mol |

| Purity | ≥97% |

| Isotopic Enrichment | Not explicitly stated by all suppliers, but high enrichment is expected for use as an internal standard. |

Experimental Protocols

While detailed, step-by-step protocols for the synthesis of labeled posaconazole precursors are proprietary and not publicly available, this section outlines the general methodologies for key applications.

Human AME Study with [¹⁴C]Posaconazole

Objective: To determine the absorption, metabolism, and excretion of posaconazole in healthy subjects.

Methodology:

-

Dosing: A single oral dose of [¹⁴C]posaconazole (e.g., 399 mg, 81.7 µCi) is administered to healthy male subjects.

-

Sample Collection: Blood, urine, and feces are collected at predetermined intervals for up to 336 hours post-dose.

-

Sample Analysis:

-

Total radioactivity in plasma, urine, and feces is measured by liquid scintillation counting.

-

Plasma and urine samples are analyzed for unchanged posaconazole concentrations using a validated LC-MS/MS method.

-

Metabolite profiling is performed on pooled plasma, urine, and fecal extracts using HPLC with radiochemical detection and LC-MS/MS to identify the chemical structures of metabolites.

-

Quantification of Posaconazole in Plasma using LC-MS/MS with Posaconazole-d₄

Objective: To accurately measure the concentration of posaconazole in plasma samples for pharmacokinetic analysis.

Methodology:

-

Sample Preparation:

-

An aliquot of plasma is mixed with a solution of the internal standard, Posaconazole-d₄.

-

Proteins are precipitated by adding a solvent such as acetonitrile.

-

The sample is centrifuged, and the supernatant is collected for analysis.

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into an HPLC system coupled to a tandem mass spectrometer.

-

Chromatographic separation is achieved on a suitable column (e.g., C18).

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both posaconazole and posaconazole-d₄.

-

-

Quantification:

-

The concentration of posaconazole in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of posaconazole and a fixed concentration of the internal standard.

-

Applications of Labeled Posaconazole Precursors

The primary applications of labeled posaconazole precursors are in the synthesis of the final labeled drug product for use in various stages of drug development and clinical practice.

Drug Metabolism and Pharmacokinetics (DMPK)

-

Metabolite Identification: [¹⁴C]Posaconazole enables the detection and structural elucidation of metabolites, even those present at very low concentrations. The metabolic pathway of posaconazole has been shown to primarily involve glucuronidation.[1]

-

Mass Balance Studies: The use of ¹⁴C-labeled drug allows for a complete accounting of the administered dose, ensuring that all major routes of excretion and metabolic pathways are identified.

-

Pharmacokinetic Profiling: Labeled compounds are essential for defining the pharmacokinetic profile of a drug, including its absorption, distribution, and elimination half-life.[1]

A diagram of the proposed metabolic pathway of posaconazole is shown below.

Bioanalytical Assays

-

Internal Standards: Deuterium-labeled posaconazole, such as posaconazole-d₄, serves as an ideal internal standard for LC-MS/MS assays. It co-elutes with the unlabeled drug and has nearly identical ionization efficiency, which corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

The workflow for a typical bioanalytical assay using a labeled internal standard is depicted below.

References

The Application of Posaconazole-d4 in Bioanalytical Methods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core applications of Posaconazole-d4, a stable isotope-labeled internal standard, in the bioanalytical quantification of the antifungal agent posaconazole. The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in pharmacokinetic studies, therapeutic drug monitoring, and clinical diagnostics.[1][2][3][4][5] This guide details the experimental protocols, presents key quantitative data, and visualizes the analytical workflow and metabolic pathways associated with posaconazole.

Core Application: Internal Standard in LC-MS/MS

Posaconazole-d4 serves as an ideal internal standard (IS) for the quantification of posaconazole in biological matrices, most commonly human plasma.[6][7] Its chemical structure is nearly identical to posaconazole, with the exception of four deuterium atoms, which results in a distinct mass-to-charge ratio (m/z). This subtle difference allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its similar physicochemical properties ensure that it behaves almost identically during sample preparation, chromatography, and ionization.[2] This co-elution and co-ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible quantification.[6][7]

Quantitative Data for Bioanalytical Methods

The following tables summarize the key quantitative parameters for the analysis of posaconazole using Posaconazole-d4 as an internal standard, as reported in various validated LC-MS/MS methods.

Table 1: Mass Spectrometry Parameters [6][7]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Posaconazole | 701.5 | 683.3 | 46 |

| Posaconazole-d4 | 705.5 | 687.3 | 24 |

Table 2: Chromatographic Conditions [6][7]

| Parameter | Description |

| Column | C18 (e.g., CAPCELL PAK C18, 50 mm x 2.0 mm, 5 µm) |

| Mobile Phase | Acetonitrile, water, and formic acid (e.g., 55:45:0.1, v/v/v) |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 10 µL |

| Run Time | Approximately 3.0 min |

| Retention Time | ~1.5 min for both Posaconazole and Posaconazole-d4 |

Table 3: Bioanalytical Method Validation Parameters [6][7]

| Parameter | Value |

| Calibration Range | 2–1000 ng/mL in human plasma |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL |

| Inter- and Intra-batch Accuracy | Within ±10% |

| Matrix Effects | 95.93% - 122.13% |

Experimental Protocols

The following sections detail the typical methodologies for the quantification of posaconazole in human plasma using Posaconazole-d4.

Standard and Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of posaconazole (e.g., 100 µg/mL) and Posaconazole-d4 (e.g., 98 µg/mL) in methanol.[6]

-

Working Standard Solutions: Prepare working standard solutions of posaconazole and a working solution for the internal standard (e.g., 1 µg/mL) by diluting the stock solutions with methanol.[6]

-

Calibration Standards and Quality Controls (QCs): Prepare calibration standards (e.g., 2, 5, 10, 50, 100, 200, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations by spiking the working standard solutions into a pool of blank human plasma.[6]

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample, calibration standard, or QC, add the internal standard solution (Posaconazole-d4).

-

Add a protein precipitation agent, such as acetonitrile, to the plasma sample.[7]

-

Vortex mix the samples to ensure thorough mixing.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.[8]

-

LC-MS/MS Analysis

-

Injection: Inject a small volume (e.g., 10 µL) of the prepared supernatant onto the LC-MS/MS system.[6]

-

Chromatographic Separation: Perform chromatographic separation using a C18 column with an isocratic mobile phase consisting of acetonitrile, water, and formic acid.[6][7]

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ionization mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for posaconazole and Posaconazole-d4 as detailed in Table 1.[6]

-

Data Analysis: Construct a calibration curve by plotting the peak area ratios of posaconazole to Posaconazole-d4 against the nominal concentrations of the calibration standards. Use a weighted linear least-squares regression analysis to determine the concentrations of posaconazole in the unknown samples.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of posaconazole in plasma samples using Posaconazole-d4 as an internal standard.

Posaconazole Metabolism

Posaconazole undergoes limited metabolism in humans, primarily through UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A4.[9][10] It is not significantly metabolized by the cytochrome P450 (CYP) system.[10][11] The following diagram depicts the primary metabolic pathway of posaconazole.

Conclusion

Posaconazole-d4 is an indispensable tool for the accurate and precise quantification of posaconazole in biological matrices. Its use as an internal standard in LC-MS/MS methods is well-established and validated, providing reliable data for therapeutic drug monitoring and pharmacokinetic research. The methodologies outlined in this guide, coupled with a fundamental understanding of posaconazole's metabolism, empower researchers and clinicians to optimize antifungal therapy and advance drug development. The high variability in posaconazole exposure among patients underscores the importance of therapeutic drug monitoring to ensure efficacy and safety, a practice made robust through the application of stable isotope-labeled standards like Posaconazole-d4.[12][13][14][15][16]

References

- 1. moravek.com [moravek.com]

- 2. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]

- 3. metsol.com [metsol.com]

- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of stable isotopes in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Therapeutic Drug Monitoring of Posaconazole: an Update | Semantic Scholar [semanticscholar.org]

- 13. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 14. Therapeutic Drug Monitoring of Posaconazole: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Posaconazole therapeutic drug monitoring in clinical practice and longitudinal analysis of the effect of routine laboratory measurements on posaconazole concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Posaconazole in Human Plasma by LC-MS/MS

Introduction

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients.[1][2] Therapeutic drug monitoring (TDM) of posaconazole is crucial to ensure efficacy and avoid toxicity due to its variable absorption and potential for drug-drug interactions.[3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of posaconazole in human plasma.

Principle

The method involves the extraction of posaconazole and an internal standard (IS) from human plasma, followed by chromatographic separation on a reverse-phase HPLC column and detection by a tandem mass spectrometer. The use of a stable-isotope labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in instrument response.

Experimental Protocols

1. Sample Preparation

A simple protein precipitation method is commonly used for the extraction of posaconazole from plasma samples.[1][2]

-

Reagents:

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Internal Standard (IS) working solution (e.g., Posaconazole-d4 at 1 µg/mL in methanol)

-

-

Protocol:

-

To 50 µL of plasma sample, add 150 µL of the IS working solution in a 1.5 mL microcentrifuge tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 17,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

An alternative sample preparation method involves solid-phase extraction (SPE), which can provide a cleaner extract.[4]

2. LC-MS/MS Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions: The chromatographic conditions should be optimized to achieve good separation of posaconazole from endogenous plasma components.

-